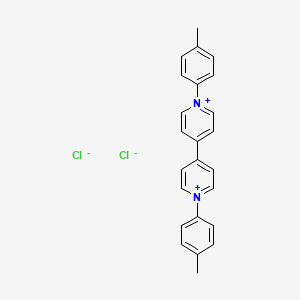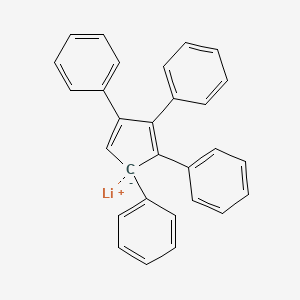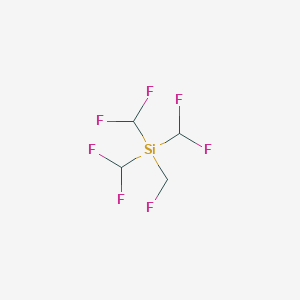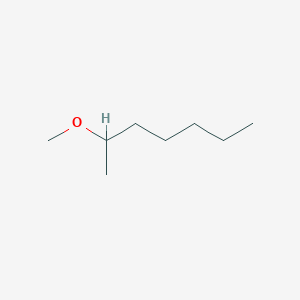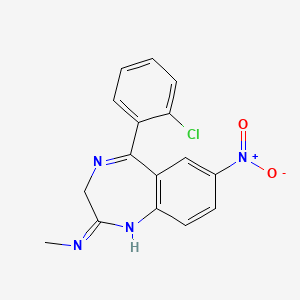![molecular formula C12H14Br4O B14605848 1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene CAS No. 60724-49-4](/img/structure/B14605848.png)
1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- is a brominated aromatic compound with the molecular formula C12H14Br4O This compound is characterized by a benzene ring substituted with three bromine atoms and a 6-bromohexyl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- typically involves the bromination of benzene derivatives. One common method is the bromination of 1,3,5-tribromobenzene with 6-bromohexanol under acidic conditions to form the desired ether linkage . The reaction is usually carried out in the presence of a strong acid like sulfuric acid or a Lewis acid catalyst such as aluminum bromide to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated quinones or reduction to remove bromine atoms.
Ether Cleavage: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and brominated benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include brominated quinones.
Reduction: Products include de-brominated benzene derivatives and corresponding alcohols from ether cleavage.
Scientific Research Applications
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- involves its interaction with molecular targets through its bromine atoms and ether linkage. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the ether linkage provides flexibility and reactivity. These interactions can affect various molecular pathways and biological processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromobenzene: A simpler analog with only three bromine atoms on the benzene ring.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups instead of a 6-bromohexyl ether linkage.
1,2,4-Tribromobenzene: An isomer with different bromine substitution pattern on the benzene ring.
Uniqueness
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- is unique due to the presence of the 6-bromohexyl ether linkage, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler analogs.
Properties
CAS No. |
60724-49-4 |
|---|---|
Molecular Formula |
C12H14Br4O |
Molecular Weight |
493.85 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(6-bromohexoxy)benzene |
InChI |
InChI=1S/C12H14Br4O/c13-5-3-1-2-4-6-17-12-10(15)7-9(14)8-11(12)16/h7-8H,1-6H2 |
InChI Key |
GXPNFBMTYUYFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCCCCBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


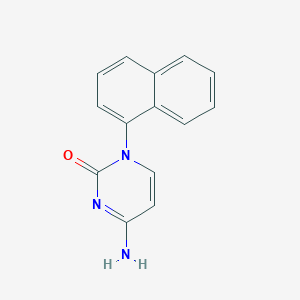

![1-[3,5-Dichloro-4-(ethylamino)phenyl]ethan-1-one](/img/structure/B14605773.png)
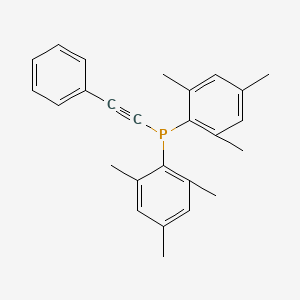

![Trimethyl{[1-phenyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14605794.png)
![2-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14605796.png)
